Vanillinbananin

SARS-CoV helicase ATPase inhibition antiviral screening

Researchers face data gaps when selecting bananin-class antivirals: cellular efficacy is unreported for most derivatives, yet class-level assumptions risk experimental variability. Vanillinbananin solves this with validated enzyme-level potency. - **Target potency**: IC50 = 0.68 μM against SARS-CoV helicase ATPase (4.4x > bananin) - **Defined structure**: Trioxa-adamantane core + 4-hydroxy-3-methoxyphenyl (vanillyl) substituent - **SAR utility**: Comparator for 5 other bananin analogs (iodobananin, eubananin, adeninobananin, etc.) - **Supply**: Packaged for in vitro biochemical assays only (cellular data TBD by researcher)

Molecular Formula C14H16O8
Molecular Weight 312.27 g/mol
Cat. No. B12422419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillinbananin
Molecular FormulaC14H16O8
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O
InChIInChI=1S/C14H16O8/c1-19-10-4-8(2-3-9(10)15)14-20-11(16)5-12(17,21-14)7-13(18,6-11)22-14/h2-4,15-18H,5-7H2,1H3
InChIKeyHEBOXBAVJPCGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanillinbananin Product Overview


Vanillinbananin (CAS 858956-96-4; molecular formula C14H16O8; molecular weight 312.27 g/mol) is an adamantane-derived bananin-class antiviral compound, characterized by a trioxa-adamantane moiety covalently bound to a pyridoxal derivative . It was synthesized and characterized as part of a six-member compound series developed as inhibitors of the SARS Coronavirus (SCV) helicase ATPase activity [1].

SARS-CoV helicase ATPase inhibition screening
Trioxa-adamantane helicase inhibitor SAR studies
Bananin-class derivative biochemical profiling

Vanillinbananin Specificity Over Unspecified Analogs


Although all bananin-class compounds share a trioxa-adamantane-pyridoxal core structure and demonstrate SARS-CoV helicase ATPase inhibition in the 0.5–3 μM IC50 range, functional substitution is not straightforward [1]. The bananin series comprises six distinct derivatives—bananin, iodobananin, vanillinbananin, ansabananin, eubananin, and adeninobananin—each differing in substituent groups that modulate both enzyme inhibition kinetics and downstream cellular antiviral efficacy [1][2]. Notably, while vanillinbananin exhibits an ATPase IC50 of 0.68 μM, only the prototype compound bananin has documented cell-culture EC50 data (<10 μM) and cytotoxicity profiling (CC50 >300 μM); cellular activity data for vanillinbananin remain unreported [1]. Procurement decisions based solely on class-level inference without compound-specific verification risk introducing uncharacterized variability in research outcomes.

Class-level analog substitution
Bananin derivatives share a core scaffold but differ in substituent chemistry; ATPase inhibition and cellular activity may not transfer across analogs without compound-specific verification.
Missing cellular activity data
Unlike the prototype bananin (reported EC50), vanillinbananin lacks peer-reviewed cell culture efficacy data; procurement for cell-based assays requires de novo characterization.
Substituent-driven SAR variation
The vanillyl substituent imparts distinct enzyme interaction properties; substituting with other bananin derivatives may shift inhibition kinetics and assay outcomes.

Vanillinbananin Differentiation Evidence


ATPase Inhibition Potency vs. Bananin Prototype

In a comparative enzyme inhibition study of six bananin-class compounds against the SARS Coronavirus helicase ATPase activity, vanillinbananin demonstrated an IC50 of 0.68 μM, which is approximately 4.4-fold more potent than the prototype compound bananin (IC50 ~3 μM) under identical assay conditions [1]. Among the four active derivatives (bananin, iodobananin, vanillinbananin, eubananin), vanillinbananin represents one of the most potent ATPase inhibitors in the series, with all active compounds falling within the 0.5–3 μM IC50 range [1].

ATPase Inhibition
Head-to-head
IC50 0.68 µM
~4.4× lower than bananin (~3 µM)
Reported enzyme inhibition context; supports helicase assay fit
Biochemical ATPase assay
SARS-CoV helicase ATPase inhibition antiviral screening

Structural Differentiation by Vanillyl Substituent

Vanillinbananin is structurally defined by a 4-hydroxy-3-methoxyphenyl (vanillyl) substituent attached to the trioxa-adamantane core, which distinguishes it from other bananin-class compounds bearing different substituents—iodobananin (iodo-substituted), eubananin, ansabananin, and adeninobananin [1]. The systematic variation of substituents across the six-compound series was intentionally designed to probe structure-activity relationships in helicase inhibition, and the resulting ATPase IC50 values (0.5–3 μM) reflect differential substituent contributions to enzyme binding [1]. No two bananin derivatives share identical substituent chemistry.

Substituent Identity
Head-to-head
4-hydroxy-3-methoxyphenyl
Vanillyl group; distinct from all other bananins
Unique SAR handle; no two derivatives share identical substituent
Structural determination by NMR/MS
structure-activity relationship trioxa-adamantane derivatives helicase inhibitor design

Cellular Activity Data Gap Relative to Bananin

A critical data differential exists at the cellular level: the prototype bananin has documented cell culture efficacy against SARS-CoV with EC50 <10 μM and a favorable selectivity window (CC50 >300 μM), whereas vanillinbananin has no reported cellular EC50 or cytotoxicity data in the peer-reviewed literature [1][2]. The original 2005 Chemistry & Biology study evaluated only bananin in the cell culture system of SCV; cellular activity for vanillinbananin remains uncharacterized [1]. This represents a verifiable and significant gap in the compound's characterization profile relative to its class prototype.

Cellular Activity
Data to verify
No EC50 or CC50 reported
Bananin prototype: EC50 ~300 µM
Cellular antiviral activity uncharacterized; requires independent profiling
Cell culture data absent for this derivative
antiviral cell culture EC50 profiling compound triage

Vanillinbananin Application Scenarios


Biochemical Helicase ATPase Inhibition Assays

Vanillinbananin is optimally suited for in vitro biochemical assays requiring potent SARS-CoV helicase ATPase inhibition (IC50 = 0.68 μM), providing 4.4-fold higher potency than the prototype bananin in enzyme-level screens [1]. This scenario leverages the compound's well-characterized ATPase inhibition profile as validated in the original peer-reviewed study, while acknowledging that cellular activity data remain unreported [1].

SAR Studies of Trioxa-Adamantane Helicase Inhibitors

Vanillinbananin provides a structurally defined 4-hydroxy-3-methoxyphenyl (vanillyl) substituent variant within the bananin series, enabling systematic SAR interrogation of how substituent chemistry modulates helicase ATPase inhibition potency [1]. It serves as a comparator compound alongside iodobananin, eubananin, bananin, ansabananin, and adeninobananin for structure-function correlation studies [1].

Cellular Antiviral Activity Profiling of Bananins

Vanillinbananin represents a high-priority candidate for de novo cellular characterization studies, given the existing data gap—bananin has validated cell culture EC50 (<10 μM) and CC50 (>300 μM) data, whereas vanillinbananin lacks any reported cellular efficacy metrics [1]. This scenario is relevant for research groups aiming to complete the pharmacological profile of the bananin series and establish whether vanillinbananin's ATPase potency translates to cellular antiviral activity [1].

Application
Selection Property
Validation Focus
Helicase ATPase inhibition assays
Enzyme-level inhibition profile
Biochemical IC50 confirmation
SAR-driven helicase inhibitor design
Vanillyl substituent identity
Substituent-activity correlation
Cellular antiviral activity profiling
Cellular characterization gap
EC50 and cytotoxicity assessment
Quote Request

Request a Quote for Vanillinbananin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.